molecular formula C8H13ClN2 B3046465 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole CAS No. 1245808-61-0

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole

Cat. No.: B3046465
CAS No.: 1245808-61-0
M. Wt: 172.65
InChI Key: ZPDISLLVWJCCPD-UHFFFAOYSA-N
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Description

1-sec-Butyl-4-chloro-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-sec-Butyl-4-chloro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-sec-Butyl-4-chloro-3-methyl-1H-pyrazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 1-sec-Butyl-4-chloro-3-methyl-1H-pyrazole stands out due to its specific substituents, which confer unique chemical and biological properties. Its sec-butyl group and chlorine atom make it a versatile intermediate for further functionalization and application in various fields .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for further research and development.

Properties

IUPAC Name

1-butan-2-yl-4-chloro-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-4-6(2)11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDISLLVWJCCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236311
Record name 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-61-0
Record name 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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